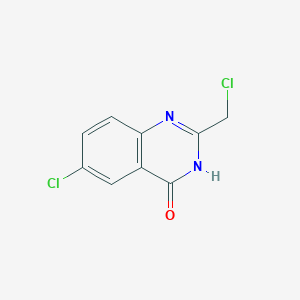

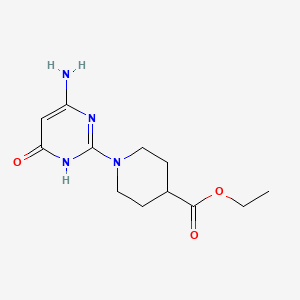

![molecular formula C22H23NO2 B1437767 4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline CAS No. 1040687-76-0](/img/structure/B1437767.png)

4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline

Overview

Description

Synthesis Analysis

The synthesis of anilines, such as “4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline”, typically involves several steps . These steps may include nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications

Synthesis and Chemical Reactions

Research on related compounds emphasizes innovative synthesis techniques and chemical reactions. For example, studies have investigated the synthesis of benzoxazines and their reaction paths, highlighting the utility of aniline derivatives in forming polymers and other complex molecules (Chengxi Zhang et al., 2015). Another study focused on the synthesis of donor-acceptor systems employing nitrotriphenylamine units, revealing their potential in electrochromic materials (Shuai Li et al., 2017).

Material Science Applications

Several investigations have highlighted the material science applications of phenyl-aniline derivatives. For instance, polymers synthesized from aniline-based compounds have been explored for their thermal properties and potential in creating flexible, transparent films (Bhausaheb V. Tawade et al., 2015). Another study synthesized electrochromic materials from nitrotriphenylamine and thiophene derivatives, demonstrating their suitability for NIR region applications due to their outstanding optical contrasts and fast switching speeds (Shuai Li et al., 2017).

Medicinal Chemistry and Biological Evaluation

Aniline derivatives have been optimized as potent inhibitors in medicinal chemistry, offering insights into their roles in drug development (D. Boschelli et al., 2001). Additionally, studies on the synthesis of (prop-2-ynyloxy)benzene derivatives and their biological evaluations suggest the potential of aniline and phenol derivatives in creating compounds with antiurease and antibacterial effects (Tannaza Batool et al., 2014).

Environmental Science Applications

Research into the degradation of aniline solutions by electrocatalytic oxidation provides insights into environmental applications, specifically in water treatment and pollution control (Yijiu Li et al., 2003).

properties

IUPAC Name |

4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-2-16-24-22-11-7-6-8-18(22)17-23-19-12-14-21(15-13-19)25-20-9-4-3-5-10-20/h3-15,23H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUGUWLUKQLNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-N-(2-propoxybenzyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

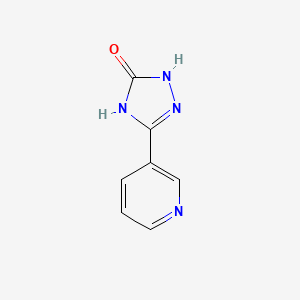

![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)

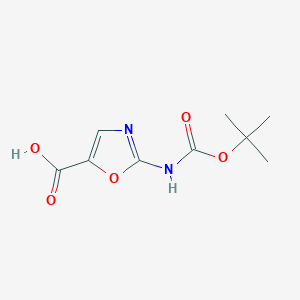

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)

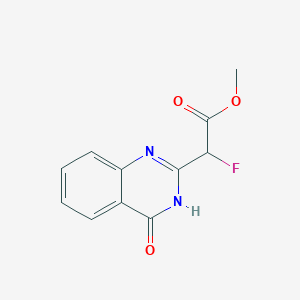

![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)

![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)

![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)

![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)

![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)